4-(2-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-(2-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a fluorophenyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the fluorophenyl group, and the sulfonamide linkage. Common synthetic routes may involve:
Formation of Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate amine and carboxylic acid derivatives.
Introduction of Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Sulfonamide Linkage: The final step involves the reaction of the amine group with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the pyrrolidinone ring.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-(2-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to changes in cellular processes and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide compound with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor for pain and inflammation.
Uniqueness
4-(2-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its complex structure, which combines a fluorophenyl group, a pyrrolidinone ring, and a sulfonamide linkage. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in simpler sulfonamide compounds.
Properties
IUPAC Name |
4-[2-[[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c19-14-3-1-2-4-16(14)22-17(23)11-15(18(22)24)21-10-9-12-5-7-13(8-6-12)27(20,25)26/h1-8,15,21H,9-11H2,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFLKSJYEXMNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2F)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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